
(3R)-3-amino-3-(1,3-thiazol-2-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-3-amino-3-(1,3-thiazol-2-yl)propanoic acid is a chiral amino acid derivative containing a thiazole ring Thiazole is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-3-(1,3-thiazol-2-yl)propanoic acid typically involves the formation of the thiazole ring followed by the introduction of the amino acid moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. The amino group can then be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis systems to streamline the process and reduce costs.
化学反応の分析
Types of Reactions
(3R)-3-amino-3-(1,3-thiazol-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups to the amino acid moiety.
科学的研究の応用
Chemistry
In chemistry, (3R)-3-amino-3-(1,3-thiazol-2-yl)propanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its chiral nature makes it particularly useful in studying stereochemistry and chiral recognition processes.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its thiazole ring is known to exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of functional materials.
作用機序
The mechanism of action of (3R)-3-amino-3-(1,3-thiazol-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity or modulating their function. The amino acid moiety can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
Thiazole: A simple heterocyclic compound containing sulfur and nitrogen.
Thiamine (Vitamin B1): Contains a thiazole ring and is essential for carbohydrate metabolism.
Sulfonamides: A class of antibiotics containing a sulfonamide group attached to a thiazole ring.
Uniqueness
(3R)-3-amino-3-(1,3-thiazol-2-yl)propanoic acid is unique due to its combination of a thiazole ring and an amino acid moiety. This dual functionality allows it to participate in a wide range of chemical reactions and biological processes, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C6H8N2O2S |
|---|---|
分子量 |
172.21 g/mol |
IUPAC名 |
(3R)-3-amino-3-(1,3-thiazol-2-yl)propanoic acid |
InChI |
InChI=1S/C6H8N2O2S/c7-4(3-5(9)10)6-8-1-2-11-6/h1-2,4H,3,7H2,(H,9,10)/t4-/m1/s1 |
InChIキー |
RYXFYJOVBFTPTP-SCSAIBSYSA-N |
異性体SMILES |
C1=CSC(=N1)[C@@H](CC(=O)O)N |
正規SMILES |
C1=CSC(=N1)C(CC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


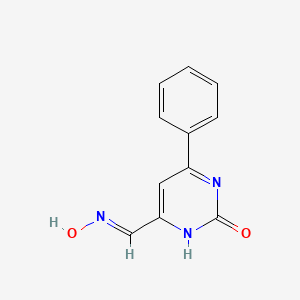
![2-(Methylsulfonyl)thieno[3,2-d][1,2,3]diazaborinin-1(2h)-ol](/img/structure/B13082881.png)
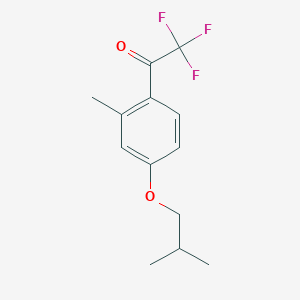
![2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]-3-methylbutanamide](/img/structure/B13082894.png)


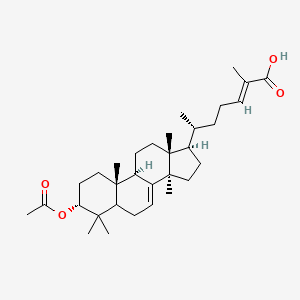
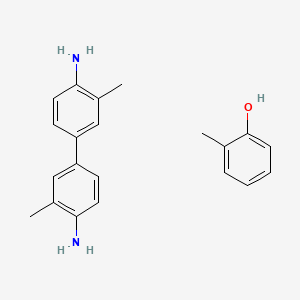

![5-Methyl-1-[(propan-2-yloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B13082929.png)
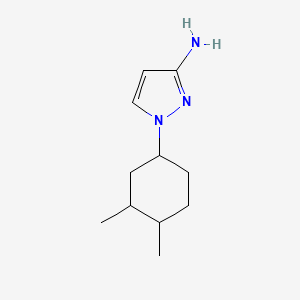

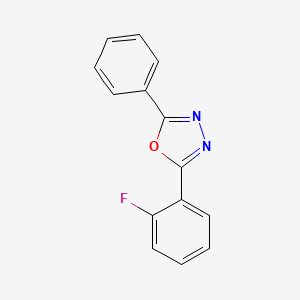
![2-{[1-(4-Propylphenyl)ethyl]amino}ethan-1-ol](/img/structure/B13082963.png)
